molecular formula C12H3Cl5O2 B3066452 1,2,4,6,9-Pentachlorodibenzo-p-dioxin CAS No. 82291-36-9

1,2,4,6,9-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066452
CAS No.: 82291-36-9
M. Wt: 356.4 g/mol
InChI Key: GNQVSAMSAKZLKE-UHFFFAOYSA-N
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Description

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzodioxins family, commonly known as dioxins. These compounds are known for their environmental persistence and potential toxicity. They are primarily anthropogenic, resulting from industrial processes such as the manufacture of organochlorides, incineration of chlorine-containing substances, and chlorine bleaching of paper .

Preparation Methods

The synthesis of 1,2,4,6,9-Pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often involve high-resolution gas chromatography and mass spectrometry to ensure the purity and specificity of the compound .

Chemical Reactions Analysis

1,2,4,6,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins.

    Reduction: This can result in the removal of chlorine atoms, forming less chlorinated dioxins.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is used in various scientific research applications, including:

Mechanism of Action

1,2,4,6,9-Pentachlorodibenzo-p-dioxin exerts its effects by acting as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Comparison with Similar Compounds

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin congeners. Similar compounds include:

Properties

IUPAC Name

1,2,4,6,9-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)10-9(4)18-11-7(16)3-6(15)8(17)12(11)19-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQVSAMSAKZLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074107
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-36-9
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RG9UTM9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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